2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide
Description
2-[(2-Benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide is a synthetic small molecule characterized by a tetrahydroisoquinoline core linked to an acetamide moiety via an ether bridge. The benzyl group at the 2-position of the tetrahydroisoquinoline and the 4-methoxyphenyl substituent on the acetamide define its structural uniqueness. Its design aligns with strategies to optimize pharmacokinetic properties (e.g., solubility, metabolic stability) through strategic substitution patterns .
Properties
IUPAC Name |
2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-30-20-12-10-19(11-13-20)26-24(28)17-31-23-9-5-8-22-21(23)14-15-27(25(22)29)16-18-6-3-2-4-7-18/h2-13H,14-17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNFQBJFUOVSPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
This classical approach involves cyclization of an acylated phenethylamine derivative. Key steps include:
- Amide Formation : 3,4-Dimethoxyphenethylamine reacts with phenylacetic acid derivatives under coupling agents such as HBTU or BOP to form the intermediate amide.
- Cyclization : Treatment with phosphorus oxychloride (POCl₃) in toluene under reflux induces cyclization to yield dihydroisoquinolinone.
- Reduction : Sodium borohydride (NaBH₄) reduces the imine bond, saturating the ring while preserving the lactam structure.
Representative Conditions :
| Parameter | Value | Source |
|---|---|---|
| Coupling agent | HBTU, DMF, rt, 12h | |
| Cyclization reagent | POCl₃, toluene, reflux, 4h | |
| Reduction agent | NaBH₄, MeOH, 0°C, 1h | |
| Overall yield | 68-72% |
Homophthalic Anhydride Route
An alternative method employs homophthalic anhydride and imines in pyridine, achieving diastereoselective formation of tetrahydroisoquinoline carboxylic acids. While this route produces stereochemically pure intermediates, subsequent decarboxylation steps add complexity for acetamide targets.
Introduction of the benzyl group enhances lipophilicity and influences receptor binding. The alkylation proceeds via:
- Base-Mediated Substitution : Treatment of the tetrahydroisoquinolinone with benzyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as base.
- Microwave Acceleration : Recent protocols employ microwave irradiation (140°C, 30min) to improve reaction efficiency.
Optimized Parameters :
| Condition | Value | Yield | Source |
|---|---|---|---|
| Solvent | DMF | 82% | |
| Temperature | 80°C, 6h | 78% | |
| Microwave | 140°C, 30min | 85% |
Oxy-Acetamide Functionalization at Position 5
The 5-oxy-acetamide moiety is introduced through sequential hydroxylation and acylation:
Hydroxylation
Demethylation of the 5-methoxy group using boron tribromide (BBr₃) in dichloromethane produces the phenolic intermediate.
Chloroacetylation
Reaction with chloroacetyl chloride in tetrahydrofuran (THF) at 0°C forms the chloroacetate ester.
Coupling with 4-Methoxyaniline
The final acetamide is generated via nucleophilic displacement with 4-methoxyaniline in acetonitrile under reflux.
Reaction Profile :
| Step | Reagents/Conditions | Time | Yield | Source |
|---|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, -78°C | 2h | 89% | |
| Chloroacetylation | ClCH₂COCl, THF, 0°C | 1h | 91% | |
| Amine coupling | 4-MeO-C₆H₄NH₂, MeCN, reflux | 8h | 86% |
Stereochemical Considerations
The 1-oxo group imposes conformational constraints on the tetrahydroisoquinoline ring. X-ray crystallography confirms the trans configuration between the benzyl group (C2) and lactam oxygen (C1), critical for biological activity.
Key Structural Data :
| Parameter | Value | Technique | Source |
|---|---|---|---|
| C1=O bond length | 1.232 Å | XRD | |
| C2-C1-N dihedral | 172.3° | XRD |
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Tetrahydroisoquinoline derivatives have been extensively studied for their anticancer properties. The compound has shown promise in various studies:
- Mechanism of Action : Research indicates that tetrahydroisoquinoline derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. For instance, compounds with similar structures have been reported to exhibit cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells .
- Case Study : A study demonstrated that a related tetrahydroisoquinoline derivative exhibited significant antiproliferative activity against several cancer cell lines, leading to cell cycle arrest and apoptosis . The structure-activity relationship (SAR) studies suggest that modifications on the benzyl and methoxy groups can enhance anticancer efficacy.
Neurological Applications
The potential neuroprotective effects of tetrahydroisoquinoline derivatives are also noteworthy:
- Alzheimer’s Disease : Compounds derived from tetrahydroisoquinoline have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease progression. A study found that certain derivatives showed promising AChE inhibitory activity, suggesting their potential as therapeutic agents for cognitive disorders .
- Mechanism : These compounds may enhance cholinergic transmission by preventing the breakdown of acetylcholine, thus improving cognitive function in neurodegenerative conditions.
Antimicrobial Properties
The antimicrobial activity of tetrahydroisoquinoline derivatives has also been explored:
- In vitro Studies : Several studies have reported that compounds with similar structures possess antibacterial and antifungal properties. For example, a series of tetrahydroisoquinoline derivatives were tested against various bacterial strains and exhibited significant inhibitory effects .
- Case Study : In one study, specific derivatives were evaluated for their activity against Mycobacterium tuberculosis, showing promising results that warrant further investigation into their potential as antitubercular agents .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is another area of research:
- α-glucosidase Inhibition : Research has indicated that related compounds can act as α-glucosidase inhibitors, which are crucial in managing type 2 diabetes mellitus (T2DM). By inhibiting this enzyme, these compounds can help regulate blood sugar levels .
Mechanism of Action
The mechanism of action of 2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with derivatives featuring modifications at the benzyl group or the arylacetamide moiety. Key analogues include:
- Substituent Effects: Benzyl Modifications: Fluorine (electron-withdrawing) and chlorine (lipophilic) substituents may alter binding affinity to target proteins compared to the unsubstituted benzyl group in the target compound.
Pharmacological Properties
While direct biological data for the target compound are absent in the provided evidence, inferences can be drawn from structural trends:
- Lipophilicity : The 4-chlorobenzyl analogue is likely more lipophilic (logP ↑) than the target compound, which may enhance membrane permeability but reduce aqueous solubility.
- Metabolic Stability : The 4-methoxyphenyl group in the target compound may confer resistance to oxidative metabolism compared to methyl-substituted derivatives .
- Electronic Effects : Fluorine in the 4-fluorobenzyl analogue could influence hydrogen bonding or dipole interactions with biological targets.
Research Findings
- Screening Potential: Compounds in this class may be evaluated using high-throughput assays like the microculture tetrazolium (MTT) assay , which measures cell viability and drug sensitivity.
- The target compound’s methoxy group may favor solubility for oral bioavailability .
Biological Activity
2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide is a complex organic compound belonging to the class of dihydroisoquinolinone derivatives. This compound has garnered attention due to its diverse biological activities, which are critical in pharmacological research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 450.49 g/mol. The structure features a tetrahydroisoquinoline core that is known for its potential as a pharmacophore in various therapeutic applications.
Pharmacological Properties
Research has indicated that this compound exhibits several pharmacological properties:
- Antinausea Activity : The compound has been explored for its potential in treating nausea and vomiting, particularly in the context of chemotherapy-induced side effects.
- Antidiabetic Effects : Studies suggest that it may influence glucose metabolism and insulin sensitivity.
- Antiallergic Properties : The compound's interaction with histamine receptors indicates potential use in allergy treatments.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. It modulates their activity, leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or act as an antagonist at neurotransmitter receptors.
Case Studies
A study conducted on the antidiabetic effects of tetrahydroisoquinoline derivatives highlighted the efficacy of compounds similar to this compound in improving glucose tolerance in diabetic models . Another investigation focused on its antinausea properties demonstrated significant reductions in vomiting episodes in animal models treated with this compound .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar structures is essential:
| Compound Name | Antinausea | Antidiabetic | Antiallergic |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 3,4-Dihydroisoquinolinone derivatives | Moderate | Yes | No |
| Indole derivatives | No | Moderate | Yes |
Q & A
Q. What are the key synthetic routes for preparing 2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide?
The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting a hydroxyl-containing intermediate (e.g., 5-hydroxy-1,2,3,4-tetrahydroisoquinoline derivative) with a chloroacetylated precursor in dimethylformamide (DMF) using potassium carbonate as a base. The reaction is monitored by TLC, and the product is isolated via precipitation in water . For acetamide derivatives, stepwise acylation using reagents like acetyl chloride in dichloromethane (CH₂Cl₂) with Na₂CO₃ as a base is also effective, followed by purification via silica gel chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- TLC : Monitors reaction progress and purity .
- NMR Spectroscopy : Confirms structural integrity, including substituent positions (e.g., ¹H NMR for methoxy groups and aromatic protons) .
- Mass Spectrometry (ESI/APCI+) : Determines molecular weight and fragmentation patterns .
- Elemental Analysis : Validates purity and stoichiometry.
Q. How can researchers evaluate the biological activity of this compound in preliminary assays?
In vitro assays using cell lines or enzymatic targets (e.g., hypoglycemic activity via glucose uptake assays) are standard. For in vivo studies, rodent models (e.g., Wistar albino mice) are employed, with dose-dependent toxicity assessments (LD₅₀) and metabolic profiling . Thiazole and isoquinoline derivatives often exhibit antimicrobial or anticancer activity, suggesting similar screening frameworks .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group placement) influence the compound’s reactivity and bioactivity?
Methoxy groups enhance electron density in aromatic systems, affecting binding affinity to biological targets. For example, 3,4,5-trimethoxy substitutions on phenyl rings increase lipophilicity and membrane permeability, while ortho-substitutions may sterically hinder interactions . Computational modeling (e.g., DFT) paired with SAR studies can optimize substituent positions for target specificity .
Q. What strategies resolve contradictions in biological data across different experimental models?
- Dose-Response Curves : Ensure consistency in potency metrics (IC₅₀, EC₅₀).
- Metabolic Stability Assays : Identify species-specific metabolism (e.g., cytochrome P450 differences in mice vs. humans) .
- Orthogonal Assays : Validate results using multiple techniques (e.g., fluorescence polarization and surface plasmon resonance).
Q. How can multi-step synthesis be optimized to improve yield and scalability?
- Catalytic Systems : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance efficiency in forming C–N or C–O bonds.
- Flow Chemistry : Reduces reaction times and improves reproducibility for intermediates .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
Q. What methodologies assess environmental and metabolic stability of this compound?
- Environmental Fate Studies : Analyze hydrolysis, photodegradation, and biodegradation in simulated ecosystems (e.g., OECD 309 water-sediment systems) .
- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes .
Methodological Challenges and Solutions
Q. How can researchers address poor solubility in aqueous buffers during bioassays?
- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. What are the best practices for handling and storing this compound to ensure stability?
Q. How can advanced spectral techniques (e.g., 2D NMR) resolve structural ambiguities in derivatives?
- NOESY/ROESY : Determine spatial proximity of substituents (e.g., benzyl vs. methoxyphenyl orientations).
- HSQC/HMBC : Correlate ¹H and ¹³C signals to confirm connectivity in complex heterocycles .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
